An In-depth Technical Guide to the Physicochemical Properties of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride
Foreword
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic development. This guide provides an in-depth technical framework for the characterization of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride. It is important to note that at the time of this writing, detailed experimental data for this specific compound is not extensively available in the public domain. Therefore, this document serves as both a repository of known information for structurally related compounds and a practical guide to the essential experimental protocols required for a thorough investigation. The methodologies described herein are grounded in established analytical techniques for small molecule amine hydrochlorides and are designed to ensure scientific integrity and reproducibility.
Introduction to 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride
1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a small molecule featuring a pyrimidine ring linked to a cyclopropylamine moiety. The presence of the basic amine group allows for the formation of a hydrochloride salt, a common strategy in pharmaceutical development to enhance solubility and stability. The unique combination of a rigid cyclopropyl group and an aromatic pyrimidine ring suggests potential for specific binding interactions with biological targets. A thorough characterization of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring consistent quality of the active pharmaceutical ingredient (API).
Table 1: General Information for 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride and Related Isomers
| Property | 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride | 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride[1][2][3] | 1-(pyrimidin-5-yl)cyclopropan-1-amine[4] |
| Chemical Structure | Structure not directly available in search results | Structure of free base available | |
| CAS Number | Not found in search results | 1215107-61-1 | 1217340-83-4 |
| Molecular Formula | C₇H₁₀ClN₃ | C₇H₁₀ClN₃ | C₇H₉N₃ (free base) |
| Molecular Weight | 171.63 g/mol | 171.63 g/mol | 135.17 g/mol (free base) |
Solid-State Characterization
The solid-state properties of an API are critical as they influence stability, dissolution rate, and manufacturability. For a crystalline solid like an amine hydrochloride, it is essential to investigate its crystal form (polymorphism), thermal behavior, and hygroscopicity.
X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for the identification and characterization of crystalline materials.[5][6] It provides a unique "fingerprint" of the crystalline lattice.
Causality Behind Experimental Choices: XRPD is the primary tool to determine if a new solid form has been created during synthesis or screening studies.[5] It can distinguish between different polymorphs, hydrates, or solvates, which can have significantly different physicochemical properties.[5]
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind a small amount (10-50 mg) of the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation.
-
Scan Range (2θ): A broad range, for example, 2° to 40°, is scanned to capture all characteristic diffraction peaks.
-
Scan Speed: A slow scan speed (e.g., 1-2°/min) is used to obtain good signal-to-noise ratio.
-
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of the crystalline form.[6]
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of a material, such as melting point, decomposition temperature, and the presence of water or other solvents.[7][8][9][10]
Causality Behind Experimental Choices: DSC is used to determine the melting point and to screen for polymorphism, as different polymorphs will have different melting points and may exhibit solid-solid transitions.[8][11] TGA is essential for quantifying the amount of volatile content, such as water in a hydrate or residual solvent.[7][10] Simultaneous TGA-DSC analysis is highly efficient in early drug discovery when sample amounts are limited.[7]
Table 2: Expected Thermal Events for an Amine Hydrochloride
| Technique | Expected Observation | Interpretation |
| DSC | Sharp endotherm | Melting of the crystalline solid. |
| Broad endotherm | Desolvation or dehydration.[11] | |
| Exotherm | Crystallization of an amorphous phase or decomposition. | |
| TGA | Weight loss | Correlates with desolvation/dehydration or decomposition.[7][8] |
Experimental Protocol: Simultaneous TGA-DSC Analysis
-
Instrument Calibration: Calibrate the instrument for temperature, heat flow, and mass using appropriate standards (e.g., indium for temperature and heat flow, a certified weight for mass).[7]
-
Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an appropriate pan (e.g., alumina or aluminum).
-
Experimental Conditions:
-
Data Analysis: Analyze the TGA curve for weight loss events and the DSC curve for endothermic and exothermic transitions. Correlate the events observed in both curves. For instance, a weight loss in the TGA curve corresponding to an endotherm in the DSC curve is indicative of dehydration or desolvation.[7][10]
Workflow for Solid-State Characterization
Caption: Workflow for solid-state characterization of an API.
Solubility Determination
Solubility is a critical physicochemical property that influences the bioavailability of a drug. For an amine hydrochloride, solubility is expected to be pH-dependent.
Causality Behind Experimental Choices: Determining the aqueous and solvent solubility is crucial for designing dissolution media for in vitro testing and for selecting appropriate solvents for formulation development.
Experimental Protocol: Equilibrium Solubility Measurement
-
Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8), and organic solvents used in formulation.
-
Sample Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge or filter the suspension to remove undissolved solids. Analyze the clear supernatant for the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV.
-
Solid Phase Analysis: It is crucial to analyze the remaining solid by XRPD to check for any form transformations during the solubility experiment.[5]
Purity and Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of APIs and for identifying and quantifying any impurities.[12][13]
Causality Behind Experimental Choices: A robust, validated HPLC method is required for quality control and stability testing. For amines, which can have poor UV absorbance, derivatization may be necessary to enhance detection.[13] Reversed-phase HPLC is commonly used for the separation of such compounds.
Table 3: Typical HPLC Method Parameters for an Amine Hydrochloride
| Parameter | Typical Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation of moderately polar compounds.[14] |
| Mobile Phase | A: Aqueous buffer (e.g., phosphate or acetate) B: Acetonitrile or Methanol | Gradient elution is often used to resolve impurities with different polarities. |
| Detector | UV-Vis (e.g., at the λmax of the pyrimidine ring) or Fluorescence (if derivatized) | Provides sensitive and quantitative detection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temperature | 25-40 °C | To ensure reproducible retention times.[14] |
Experimental Protocol: HPLC Purity Method Development
-
Wavelength Selection: Determine the UV absorbance maximum (λmax) of the compound by scanning a dilute solution in the mobile phase.
-
Column and Mobile Phase Screening: Screen different C18 columns and mobile phase compositions (e.g., varying pH of the aqueous phase, using acetonitrile vs. methanol) to achieve good peak shape and resolution from any impurities.
-
Gradient Optimization: Develop a gradient elution profile that allows for the elution of all components within a reasonable run time while maintaining good separation.
-
Method Validation: Validate the final method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[15]
Workflow for HPLC Method Development and Purity Analysis
Caption: Workflow for HPLC method development and purity analysis.
Structural Confirmation
While not strictly a physicochemical property, confirming the chemical structure is a prerequisite for any further characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Causality Behind Experimental Choices: ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for unambiguous confirmation of the compound's identity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed to aid in spectral assignment.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectrum is consistent with the expected structure of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride.
Conclusion
The comprehensive physicochemical characterization of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a critical undertaking in its development as a potential therapeutic agent. This guide has outlined the essential experimental framework for this process, from solid-state analysis to purity determination and structural confirmation. By following these established protocols, researchers can generate the high-quality, reliable data necessary to advance their drug development programs. The application of these techniques will provide a deep understanding of the molecule's properties, enabling informed decisions in formulation, manufacturing, and clinical evaluation.
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